7-Bromo-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are characterized by their fused benzopyranone structure. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving the bromination of 2-methyl-4H-chromen-4-one or related derivatives. The synthesis methods often utilize reagents such as bromine or brominating agents in controlled conditions to achieve the desired substitution at the 7-position of the chromone structure .
7-Bromo-2-methyl-4H-chromen-4-one is classified as a bromochromone, a subtype of chromones. Chromones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the bromine atom in this compound may enhance its biological activity compared to its non-brominated counterparts.
The synthesis of 7-bromo-2-methyl-4H-chromen-4-one can be achieved through several methods:
The synthesis typically involves monitoring the reaction progress using thin-layer chromatography (TLC) and purifying the product through column chromatography. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of 7-bromo-2-methyl-4H-chromen-4-one is C10H8BrO. The structure features a chromone backbone with a methyl group at the 2-position and a bromine atom at the 7-position.
Key structural data include:
7-Bromo-2-methyl-4H-chromen-4-one can participate in various chemical reactions due to its electrophilic nature:
The reactivity of this compound is influenced by the electron-withdrawing nature of the bromine atom, which enhances electrophilicity at adjacent positions on the aromatic ring, facilitating further chemical transformations.
The mechanism of action for compounds like 7-bromo-2-methyl-4H-chromen-4-one often involves interaction with biological targets such as enzymes or receptors. For example, its derivatives have shown potential as inhibitors for specific enzymes involved in disease pathways.
Empirical studies have demonstrated varying degrees of biological activity based on structural modifications around the chromone core, suggesting that small changes can significantly impact potency and selectivity against target enzymes .
Key physical properties include:
Chemical properties include:
7-Bromo-2-methyl-4H-chromen-4-one has several scientific uses:
Bromination of the chromenone core represents a critical step in accessing 7-bromo-2-methyl-4H-chromen-4-one. This electrophilic aromatic substitution occurs regioselectively at the C7 position due to the strong electron-donating resonance effect of the pyrone oxygen, activating the ortho position relative to the carbonyl group. The compound is formally identified by CAS number 30779-72-7 and molecular formula C₁₀H₇BrO₂ (molecular weight: 239.07 g/mol) [3]. While detailed bromination protocols for this specific derivative are not exhaustively documented in the available literature, PubChem lists this compound as a distinct chemical entity, confirming its synthetic accessibility [1]. Canonical SMILES notation (CC₁=CC(=O)C₂C=CC(Br)=CC=2O₁) precisely defines the bromine atom's position at the benzene ring's C7 site [3]. This regiochemistry is consistent with the electronic directing effects inherent to the 4H-chromen-4-one scaffold, where electrophiles preferentially attack C6 or C7 positions.
Table 1: Key Identifiers for 7-Bromo-2-methyl-4H-chromen-4-one
Property | Value |
---|---|
CAS Registry Number | 30779-72-7 |
IUPAC Name | 7-Bromo-2-methyl-4H-chromen-4-one |
Molecular Formula | C₁₀H₇BrO₂ |
Molecular Weight | 239.07 g/mol |
Canonical SMILES | CC₁=CC(=O)C₂C=CC(Br)=CC=2O₁ |
InChI Key | HIXGFNGYVIUKGP-UHFFFAOYSA-N |
The C2-methyl group in 7-bromo-2-methyl-4H-chromen-4-one is integral to its molecular architecture and electronic properties. Introduction of this methyl substituent occurs during the construction of the pyrone ring, typically via cyclization strategies involving methyl-bearing precursors. The methyl group at C2 is explicitly denoted in the compound's SMILES representation (CC₁=CC(=O)C₂C=CC(Br)=CC=2O₁) and IUPAC name [1] [3]. Its position adjacent to the pyrone ring oxygen influences electron distribution across the conjugated system, potentially enhancing electrophilic substitution kinetics at C7 during subsequent bromination. Regioselective incorporation likely exploits the inherent reactivity of β-ketoesters or analogous methyl-containing synthons during chromenone ring formation, such as via Kostanecki-Robinson or Baker-Venkataraman syntheses adapted for methyl substitution. The methyl group's resonance effect slightly deactivates the pyrone ring towards electrophiles compared to unsubstituted chromenones, but the strong +M effect of the ring oxygen still dominates, directing bromination to C7.
7-Bromo-2-methyl-4H-chromen-4-one serves as a versatile intermediate for synthesizing biologically relevant derivatives through strategic functional group transformations:
Table 2: Key Derivatization Pathways for 7-Bromo-2-methyl-4H-chromen-4-one
Reaction Type | Target Site | Product Class | Potential Biological Relevance |
---|---|---|---|
Carbonyl Reduction | C4 Ketone (Pyran) | Chroman-4-one (Dihydrochromenone) | Altered ring conformation & bioactivity |
Pd-catalyzed Cross-Coupling | C7 Bromine (Benzene) | 7-Substituted-2-methylchromenones | SAR exploration of aryl/heteroaryl space |
Condensation Reactions | C3 Methylene | 3-Substituted alkylidenechromenones | Enhanced cytotoxicity profiles |
Synthesis strategies for chromenone derivatives like 7-bromo-2-methyl-4H-chromen-4-one and its analogs can be broadly classified into solution-phase and solid-phase approaches, each with distinct advantages and limitations:
Synthesis Selection Rationale: The choice between solid-phase and solution-phase synthesis depends on the target application. For large-scale production (gram to kilogram scale) of a specific compound like 7-bromo-2-methyl-4H-chromen-4-one, optimized solution-phase routes (e.g., Pechmann condensation followed by regioselective bromination) are typically preferred due to scalability and established protocols. Conversely, solid-phase approaches using catalysts like montmorillonite K-10 [5] or polymer-supported reagents are highly advantageous for rapidly generating diverse libraries of analogs for biological screening, particularly when exploring post-synthetic derivatization of the C7 bromine or C3 position. The mild conditions and easier workup of solid-phase methods align well with high-throughput medicinal chemistry goals.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8